3-Chloro-6-methoxy-2-methyl-2H-indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClN2O |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-chloro-6-methoxy-2-methylindazole |
InChI |
InChI=1S/C9H9ClN2O/c1-12-9(10)7-4-3-6(13-2)5-8(7)11-12/h3-5H,1-2H3 |
InChI Key |
WDJXTVUXJPIUGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 6 Methoxy 2 Methyl 2h Indazole and Analogous 2h Indazole Derivatives
Overview of Established Synthetic Routes to 2H-Indazole Core Structures
The synthesis of 2H-indazoles presents a challenge due to the frequent co-formation of the more thermodynamically stable 1H-isomers. acs.org Consequently, a variety of methods have been developed to achieve regioselective synthesis.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metals such as cobalt(III), rhodium(III), copper, and palladium are instrumental in catalyzing the formation of the 2H-indazole ring system through various cyclization and annulation reactions. nih.govuni.lu
Cobalt(III)-Catalyzed Synthesis: Air-stable cationic Co(III) catalysts have been successfully employed for the one-step synthesis of N-aryl-2H-indazoles. This method involves the C-H bond addition of azobenzenes to aldehydes, followed by in situ cyclization and aromatization. organic-chemistry.org
Rhodium(III)-Catalyzed Reactions: Rh(III)-catalyzed [4+1] annulation of azobenzenes with α-carbonyl sulfoxonium ylides provides an efficient route to 3-acyl-2H-indazoles. nih.gov Another Rh(III)-catalyzed method involves the tandem C-H alkylation and intramolecular decarboxylative cyclization of azoxy compounds with diazoesters. nih.gov
Copper and Palladium-Catalyzed Approaches: Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed for the synthesis of 2H-indazoles. nih.gov Palladium catalysts are used in the direct synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. nih.gov
| Catalyst System | Reactants | Product Type | Reference |
| Co(III) | Azobenzenes, Aldehydes | N-aryl-2H-indazoles | organic-chemistry.org |
| Rh(III)/Cu(II) | Azobenzenes, α-carbonyl sulfoxonium ylides | 3-acyl-2H-indazoles | nih.gov |
| Cu/Pd | 2-bromobenzaldehydes, Amines, Sodium azide | 2H-indazoles | nih.gov |
Organophosphorus-Mediated Reductive Cyclization Approaches
Organophosphorus reagents, such as tri-n-butylphosphine, are used to promote the reductive cyclization of ortho-imino-nitrobenzene substrates. acs.orgwikipedia.orgnih.gov This method, known as the Cadogan indazole synthesis, provides a mild and efficient one-pot route to substituted 2H-indazoles from readily available starting materials. hymasynthesis.comresearchgate.netorgsyn.org A notable advancement in this area is the use of a phospholene-silane system, which minimizes the amount of the organophosphorus reagent by recycling the phospholene oxide with organosilane reductants. nih.gov
Iodine-Mediated C-H Functionalization Strategies
Molecular iodine can mediate the synthesis of 2H-indazoles through a halogen-bond-assisted benzyl (B1604629) C-H functionalization. This metal-free approach is highly efficient and proceeds under simple reaction conditions. acs.org Mechanistic studies have suggested that this transformation occurs via a radical chain process. acs.org
Davis-Beirut Reaction for 2H-Indazole Formation
The Davis-Beirut reaction is a versatile and cost-effective method for synthesizing 2H-indazoles and their derivatives from inexpensive starting materials without the need for toxic metals. hymasynthesis.com This N,N-bond forming heterocyclization can be performed under both acidic and basic conditions. nih.govresearchgate.net The reaction proceeds through a key nitroso imine or nitroso benzaldehyde (B42025) intermediate, which is generated in situ. researchgate.net This method is particularly useful for the synthesis of 3-alkoxy-2H-indazoles. acs.orgresearchgate.net
Targeted Synthesis Strategies for the Regioselective Formation of 3-Chloro-6-methoxy-2-methyl-2H-indazole
While a direct, one-pot synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible multi-step synthetic pathway can be proposed based on established methodologies for analogous structures. The strategy would involve the sequential formation of the substituted indazole core, followed by chlorination and regioselective N-methylation.
A potential synthetic route could commence with a substituted 2-nitrobenzaldehyde (B1664092), for instance, 4-methoxy-2-nitrobenzaldehyde .
Formation of the 2H-Indazole Core: The initial step would likely involve a condensation reaction between 4-methoxy-2-nitrobenzaldehyde and methylamine (B109427) to form the corresponding ortho-imino-nitrobenzene intermediate. Subsequent reductive cyclization, potentially mediated by an organophosphorus reagent like tri-n-butylphosphine, would yield 6-methoxy-2-methyl-2H-indazole . This approach is favored for its regioselectivity in forming N2-alkyl indazoles. nih.gov
Chlorination at the 3-position: The next step would be the selective chlorination of the 6-methoxy-2-methyl-2H-indazole at the C3 position. This could potentially be achieved using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The electron-donating nature of the methoxy (B1213986) group at the 6-position and the methyl group at the N2 position would influence the reactivity of the indazole ring, and conditions would need to be optimized to ensure regioselective chlorination at the desired position.
Alternative N-methylation Strategy: An alternative approach would be to first synthesize 3-chloro-6-methoxy-1H-indazole and then perform a regioselective N-methylation. The synthesis of a substituted 1H-indazole can be achieved through various methods, followed by chlorination. The subsequent N-methylation presents a challenge, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers. connectjournals.com However, specific reagents and conditions can favor the formation of the N2-methylated product. For example, the use of methyl 2,2,2-trichloroacetimidate under acidic conditions has been shown to be effective for the regioselective N-methylation of indazoles at the N2 position. nih.gov The choice of methylating agent is crucial, as reagents like dimethyl sulfate (B86663) can lead to mixtures of isomers. nih.gov
| Proposed Synthetic Step | Key Transformation | Relevant Methodology |
| 1 | Formation of 6-methoxy-2-methyl-2H-indazole | Organophosphorus-mediated reductive cyclization |
| 2 | Chlorination of the indazole ring | Electrophilic aromatic substitution |
| 3 | Regioselective N-methylation | Acid-catalyzed alkylation |
Considerations for Controlled Substitution at the C3, C6, and N2 Positions
Achieving the specific substitution pattern of this compound necessitates strategic control over the introduction of each functional group.
N2-Substitution: The regioselective alkylation of the indazole nucleus is a pivotal step. While the alkylation of NH-indazoles can often lead to a mixture of N1 and N2 isomers, specific conditions have been developed to favor the 2H-tautomer. beilstein-journals.org For instance, direct N2-alkylation of 1H-indazoles can be achieved with high selectivity using alkyl 2,2,2-trichloroacetimidates promoted by trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org Another approach involves a palladium-catalyzed reaction between 2-halobenzyl halides and arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation to yield 2-aryl-2H-indazoles. acs.org For the target molecule, introducing the methyl group at the N2 position would likely involve such regioselective methylation reactions.
C6-Substitution: The methoxy group at the C6 position is typically incorporated into the starting benzene-derived precursor. For example, a synthesis could commence from a substituted aniline (B41778) or benzaldehyde already bearing a methoxy group at the para-position relative to the eventual ring fusion point. The synthesis of 2-phenyl-2H-indazoles often starts from a substituted 2-nitrobenzaldehyde which is condensed with an aniline. nih.govmdpi.com To obtain a 6-methoxy derivative, one would start with 4-methoxy-2-nitrobenzaldehyde.
C3-Substitution: The introduction of a chlorine atom at the C3 position can be challenging. One reported route involves the cyclization of anthranilic acid derivatives to form substituted 3-chloro-2H-indazoles. tandfonline.com Another powerful strategy is the direct C-H functionalization of a pre-formed 2H-indazole core. researchgate.net While various groups like formyl, alkyl, and aryl have been introduced at the C3 position, thieme-connect.dersc.org specific methods for direct chlorination would be required. Alternatively, a precursor like a 3-amino-2H-indazole could potentially be converted to the 3-chloro derivative via a Sandmeyer-type reaction.
Multi-component Reactions and Sequential Reaction Schemes
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2H-indazoles in a single step from simple starting materials.
A prominent MCR for 2H-indazole synthesis is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. organic-chemistry.orgeurekaselect.comcaribjscitech.com This method is valued for its operational simplicity and broad substrate scope, allowing for the introduction of diversity at the N2 position. organic-chemistry.orgacs.org The catalyst is crucial for facilitating the formation of both C-N and N-N bonds in the one-pot sequence. organic-chemistry.org
Sequential reaction schemes are also widely employed. A common sequence involves the initial condensation of a 2-nitrobenzaldehyde with a primary amine to form a Schiff base, followed by a reductive cyclization to construct the 2H-indazole ring. tandfonline.comnih.gov Triethyl phosphite (B83602) or tri-n-butylphosphine can be used as the reducing and cyclizing agent. tandfonline.comorganic-chemistry.org
Table 1: Example of a Sequential Reaction Scheme for 2-Aryl-2H-Indazole Synthesis
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reference |
| 1 | 2-Nitrobenzaldehyde, Aniline | Reflux | 1-(2-Nitrophenyl)-N-phenylmethanimine (Schiff Base) | nih.govmdpi.com |
| 2 | Schiff Base | P(OEt)₃, Heat | 2-Phenyl-2H-indazole | tandfonline.comnih.gov |
This table is for illustrative purposes and represents a general scheme.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 2H-indazoles. eurekaselect.comrasayanjournal.co.in This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.injchr.org
Microwave irradiation has been successfully applied to various synthetic steps in indazole chemistry, including:
Multi-component reactions: A practical and scalable microwave-assisted method for producing disubstituted 2H-indazoles from 2-bromobenzaldehyde, an aromatic amine, and NaN₃ has been developed. eurekaselect.com
C-H Functionalization: An efficient microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been reported, using DMSO as the formylating agent. thieme-connect.de This highlights the potential for rapid, targeted modifications of the indazole scaffold.
Cross-coupling reactions: Microwave heating has been shown to markedly improve the yield and reduce the reaction time for the copper-catalyzed N-alkynylation of indazoles. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Microwave-Assisted N-Alkynylation of Indazole
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 24 hours | Moderate | rasayanjournal.co.in |
| Microwave Irradiation | 30 minutes | Good to Excellent | rasayanjournal.co.in |
Optimization of Reaction Conditions and Yields for Substituted 2H-Indazoles
The optimization of reaction parameters is critical for maximizing the yield and purity of substituted 2H-indazoles, particularly when dealing with regioselectivity issues. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reagent stoichiometry.
For instance, in the development of a C3-formylation of 2H-indazoles, researchers optimized conditions by systematically varying the oxidant, solvent, and temperature. thieme-connect.de It was found that using three equivalents of Selectfluor as the oxidant in DMSO under microwave irradiation at 120 °C for one hour provided the best results. thieme-connect.de Similarly, in the regioselective synthesis of N1-substituted indazoles, a study on the effect of different solvents (DMF, DMSO, NMP) and bases (e.g., Cs₂CO₃) was crucial in achieving high yields and selectivity. beilstein-journals.org
Table 3: Illustrative Optimization of Conditions for Rh(III)-Catalyzed C-H Acylmethylation of 2H-Indazoles
| Entry | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 45 |
| 2 | [CpRhCl₂]₂ | AgOAc | DCE | 80 | 72 |
| 3 | [CpRhCl₂]₂ | Cu(OAc)₂ | DCE | 80 | 85 |
| 4 | [CpRhCl₂]₂ | Cu(OAc)₂ | Dioxane | 80 | 63 |
| 5 | [CpRhCl₂]₂ | Cu(OAc)₂ | DCE | 100 | 81 |
| 6 | [Ir(Cp)Cl₂]₂ | Cu(OAc)₂ | DCE | 80 | <10 |
Data adapted from a study on C-H functionalization of 2H-indazoles. researchgate.net This table demonstrates a typical optimization process.
Isolation and Purification Techniques for Complex Indazole Derivatives
The purification of substituted indazoles from reaction mixtures is essential to obtain materials of high purity, especially for analytical and further applications. The primary challenge often lies in separating the desired product from starting materials, by-products, and, most importantly, regioisomers (e.g., N1 vs. N2 substituted indazoles). google.com
Column Chromatography: This is the most common technique for purifying indazole derivatives. Silica gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate, methylene (B1212753) chloride/hexane) as the eluent. nih.govprepchem.com The polarity of the eluent is gradually increased to separate compounds based on their differential adsorption to the silica.
Recrystallization: For solid compounds, recrystallization is a powerful method for purification and is particularly effective for separating isomers that may have very similar retention factors in chromatography. A patent describes a method for separating 1- and 2-position substituted indazole isomers by recrystallization from a mixed solvent system, such as tetrahydrofuran/water or methanol/water, to obtain single isomers with purity exceeding 99%. google.com
High-Performance Liquid Chromatography (HPLC): For challenging separations or for obtaining very high purity material, preparative HPLC is employed. This technique offers higher resolution than standard column chromatography and can be automated. mdpi.com
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Methoxy 2 Methyl 2h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Chloro-6-methoxy-2-methyl-2H-indazole, a combination of 1D and 2D NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity and regiochemistry of the substituents.
Proton (¹H) NMR Analysis for Chemical Shift and Coupling Patterns
While specific ¹H NMR data for this compound is unavailable, we can predict the expected chemical shifts and coupling patterns by examining analogous structures. For instance, in related 2-methyl-2H-indazoles, the N-methyl protons typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the indazole ring would exhibit shifts and coupling constants influenced by the electronic effects of the chloro and methoxy (B1213986) groups.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₃ | ~4.0 | s | - |
| O-CH₃ | ~3.9 | s | - |
| H-4 | ~7.0-7.2 | d | ~9.0 |
| H-5 | ~6.8-7.0 | dd | ~9.0, ~2.0 |
Note: These are predicted values based on known substituent effects and data from similar indazole derivatives. Actual experimental values may vary.
Carbon (¹³C) NMR Characterization of the Indazole Carbon Framework
The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the nature and position of the substituents.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | ~145-150 |
| C-3a | ~120-125 |
| C-4 | ~110-115 |
| C-5 | ~100-105 |
| C-6 | ~160-165 |
| C-7 | ~95-100 |
| C-7a | ~140-145 |
| N-CH₃ | ~35-40 |
Note: These are predicted values and are intended to serve as a guide for future spectral analysis.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Confirmation of Regioisomerism
To definitively establish the structure and differentiate it from its 1H-indazole regioisomer, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for example, between H-4 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to (e.g., H-4 with C-4, H-5 with C-5, H-7 with C-7, and the methyl protons with their respective carbons).
HMBC (Heteronuclear Multiple Bond Correlation): Is critical for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the N-methyl protons and carbons C-3 and C-7a, confirming the 2H-indazole structure. Correlations from the methoxy protons to C-6 would confirm the position of this substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, which would be particularly useful in confirming the proximity of the N-methyl group to the H-7 proton, a characteristic feature of 2H-indazoles.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₉H₉ClN₂O. The exact mass would be calculated and compared to the experimentally measured value. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would serve as a characteristic signature.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups
IR spectroscopy would help to identify the characteristic functional groups present in the molecule.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H (aromatic) | 3000-3100 | Stretching vibration |
| C-H (aliphatic) | 2850-3000 | Stretching vibration of CH₃ groups |
| C=N, C=C (indazole ring) | 1500-1620 | Ring stretching vibrations |
| C-O (methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching vibrations |
Single Crystal X-ray Diffraction Analysis for Definitive Three-Dimensional Structure Elucidation
The unequivocal determination of the three-dimensional structure of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity of the indazole ring system and the spatial arrangement of the substituents. Furthermore, it would definitively confirm the 2H-regioisomerism, distinguishing it from the corresponding 1H-indazole. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible databases.
In Vitro Biological Activity Evaluation and Structure Activity Relationship Sar Studies of 3 Chloro 6 Methoxy 2 Methyl 2h Indazole Analogues
Standardized Methodologies for In Vitro Biological Screening of Indazole Derivatives
The evaluation of indazole derivatives necessitates a range of robust and reproducible in vitro assays to determine their biological effects, particularly their anti-cancer potential. These assays are designed to measure various cellular processes, from basic cell viability to specific enzyme inhibition.
A primary step in screening is the assessment of a compound's effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov It measures the metabolic activity of cells, which in most cases correlates with cell viability. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is quantified spectrophotometrically. This allows for the calculation of the IC50 value, the concentration of a compound that inhibits cell growth by 50%. nih.gov
To assess the long-term effect on cell survival and proliferative capacity, the colony formation assay is employed. This technique evaluates the ability of a single cell to grow into a colony. A reduction in the number and size of colonies in the presence of an indazole derivative indicates a strong cytostatic or cytotoxic effect. rsc.org
For compounds designed as kinase inhibitors, specific cell-based assays are crucial. The Cellular Phosphorylation Assay directly measures the activity of a target kinase within intact cells by quantifying the phosphorylation of its known substrate using phospho-site-specific antibodies. reactionbiology.com A decrease in substrate phosphorylation upon treatment with a compound confirms its intracellular inhibitory activity. Another common method is the BaF3 Cell Proliferation Assay . This assay is particularly useful for oncogenic kinases. The BaF3 cell line is dependent on interleukin-3 (IL-3) for survival; however, when transformed to express a constitutively active oncogenic kinase, the cells can proliferate in the absence of IL-3. An effective inhibitor of this specific kinase will block this proliferation and lead to cell death, providing a clear readout of targeted activity. reactionbiology.com
Furthermore, the NanoBRET™ Target Engagement Assay offers a method to quantify compound binding to a specific kinase target in living cells. reactionbiology.com This assay uses bioluminescence resonance energy transfer (BRET) to measure the displacement of a tracer from a NanoLuc® luciferase-tagged kinase by a test compound, providing a measure of target affinity in a physiological context. reactionbiology.com
Enzyme Inhibition Studies of 2H-Indazole Compounds
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of various kinase and enzyme inhibitors. researchgate.net Analogues of 2H-indazole, including derivatives of 3-chloro-6-methoxy-2-methyl-2H-indazole, have been the subject of numerous studies to evaluate their inhibitory potential against a range of clinically relevant enzymes.
The indazole nucleus is a key component of several FDA-approved tyrosine kinase inhibitors, such as Pazopanib and Axitinib, highlighting its importance in this class of therapeutics. rsc.orgmdpi.com
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.net Inhibition of this receptor is a proven strategy in cancer therapy. nih.gov Studies on indazole derivatives have identified potent VEGFR-2 inhibitors. For instance, a series of 1H-indazole derivatives were evaluated for their in vitro VEGFR-2 inhibitory activity, with the most promising compounds showing IC50 values in the low nanomolar range, comparable to the established inhibitor Sorafenib. researchgate.net Specifically, compound 8 from one study demonstrated an IC50 of 0.0554 µM against VEGFR-2. researchgate.net Another study focusing on an indazole scaffold identified compound 30 as a highly potent inhibitor with a VEGFR-2 IC50 of 1.24 nM. nih.gov The structure-activity relationship for these compounds often highlights the importance of specific substitution patterns on the indazole ring and the nature of the side chains, which interact with key amino acid residues in the ATP-binding pocket of the kinase.
Interactive Data Table: VEGFR-2 Inhibition by Indazole Analogues
| Compound | VEGFR-2 IC50 (µM) | Reference |
|---|---|---|
| Compound 8 | 0.0554 | researchgate.net |
| Compound 30 | 0.00124 | nih.gov |
Threonine Tyrosine Kinase (TTK): TTK, also known as Mps1, is a crucial kinase involved in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during mitosis. As such, it is an attractive target for cancer therapy. A screening campaign led to the discovery of an indazole core with sulfamoylphenyl and acetamido moieties as a novel class of TTK inhibitors. nih.gov The optimized compound from this series, CFI-400936 , demonstrated potent inhibition of TTK with an IC50 value of 3.6 nM. nih.gov
Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when genetically altered, can drive the growth of several cancers. The indazole scaffold is present in the approved ALK inhibitor Entrectinib . rsc.org This demonstrates the utility of the indazole core in targeting this specific kinase.
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is often dysregulated in various cancers. Fragment-based drug design has led to the development of indazole-based FGFR inhibitors. nih.gov A series of 1H-indazole derivatives showed inhibitory activity against FGFR1-3 in the micromolar to nanomolar range. nih.govnih.gov Optimization efforts identified compound 9u as a particularly potent FGFR1 inhibitor with an enzymatic IC50 of 3.3 nM and a cellular antiproliferative IC50 of 468.2 nM against FGFR1-dependent cells. nih.gov SAR studies revealed that an amide bond between the indazole core and a phenyl ring at the 3-position was crucial for high potency, as it engages in a key hydrogen bond interaction with the backbone of Ala564 in the ATP-binding pocket. acs.org
Interactive Data Table: FGFR1 Inhibition by Indazole Analogues
| Compound | FGFR1 IC50 (nM) | Cellular IC50 (nM) | Reference |
|---|---|---|---|
| 9d | 15.0 | 785.8 | nih.gov |
| 9u | 3.3 | 468.2 | nih.gov |
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over the related COX-1 isoform is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The indazole scaffold has been explored for the development of selective COX-2 inhibitors.
The design of selective COX-2 inhibitors often involves a central heterocyclic ring system with specific side chains that can fit into the larger, more flexible active site of COX-2 compared to COX-1. nih.gov A series of (aza)indazole derivatives were developed, and structural modifications led to compound 16 , which exhibited effective and selective COX-2 inhibitory activity with an IC50 value of 0.409 µM. researchgate.net Structure-activity relationship studies in this class of compounds emphasize that specific substituents, such as a sulfonamido or methanesulfonyl group on an adjacent phenyl ring, are crucial for binding to a secondary pocket in the COX-2 active site, thereby conferring selectivity. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the immune system, making it a high-priority target in immuno-oncology. nih.gov
The indazole scaffold has recently emerged as a promising pharmacophore for IDO1 inhibition. acs.org Research has shown that the 1H-indazole scaffold is necessary for activity, and substituents at both the 4- and 6-positions can significantly influence inhibitory potency. nih.gov One study identified compound 2g , a 1H-indazole derivative, as an IDO1 inhibitor with an IC50 value of 5.3 µM. nih.gov Molecular docking studies suggest that the indazole ring interacts with the ferrous heme iron and key residues in the hydrophobic active site pockets. nih.gov Importantly, structural data for an indazole bound to the related enzyme TDO reveals a direct N2–Fe bond, suggesting that 2H-indazole analogues could be particularly effective as they can readily present the N2 nitrogen for coordination with the heme iron, a key interaction for potent inhibition. acs.org
Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final step of estrogen biosynthesis from androgens. nih.gov Inhibiting this enzyme is a key therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women. nih.gov The most effective non-steroidal aromatase inhibitors are azole-based compounds, such as letrozole and anastrozole, which inhibit the enzyme by coordinating to the heme iron atom via a nitrogen atom in their triazole ring.
While research has predominantly focused on imidazole and triazole derivatives, the indazole nucleus, being an azole, presents a logical scaffold for the design of new aromatase inhibitors. nih.govmdpi.com In vitro evaluation of potential inhibitors is typically performed using either a cell-free assay with purified human placental aromatase and a fluorescent substrate or a cell-based assay. nih.gov The cell-based model often uses estrogen-receptor-positive (ER+) breast cancer cells (e.g., MCF-7) and measures their proliferation in the presence of an androgen substrate like testosterone. nih.gov Although specific data on this compound analogues is limited, SAR studies on other azole inhibitors show that potency is highly dependent on the nature and position of substituents on the aromatic rings, which influence binding to the enzyme's active site. nih.gov For example, a study on indole-imidazole derivatives showed that small electron-withdrawing groups on a phenyl ring enhanced inhibitory activity. researchgate.net
Interactive Data Table: Aromatase Inhibition by Azole-Based Compounds
| Compound Class | Example Compound | Aromatase IC50 | Reference |
|---|---|---|---|
| Triazole | Letrozole (Reference) | 0.002 µM | mdpi.com |
| Imidazole | Ketoconazole (Reference) | 2.6 µM | mdpi.com |
Mitogen-activated protein kinase 1 (MAPK1), also known as extracellular signal-regulated kinase 2 (ERK2), is a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in many human cancers, making MAPK1 a critical target for anticancer drug development. mdpi.complos.org
Structure-based drug design has led to the development of indazole amide-based inhibitors of ERK1/2. nih.gov These compounds were optimized to show potent inhibition of the enzyme's activity. In another study, new indazole-sulfonamide derivatives were synthesized and evaluated in silico against MAPK1. Molecular docking studies showed that these compounds had a strong binding affinity for the ATP-binding site of the kinase. mdpi.com For example, compound 4 (an amino-indazole derivative) showed a significantly enhanced binding affinity (binding energy = -8.34 Kcal/mol) compared to its nitro-precursor (compound 3 , binding energy = -7.55 Kcal/mol). mdpi.com This suggests that the amino group plays a crucial role in the interaction with the active site. These findings indicate that the indazole scaffold is a promising template for developing potent and selective MAPK1 inhibitors.
In Vitro Anti-Proliferative Activity in Cancer Cell Lines
The indazole scaffold is a recognized pharmacophore in oncology, present in several FDA-approved small molecule anti-cancer drugs. rsc.orgnih.govnih.gov Research into indazole derivatives has revealed potent in vitro anti-proliferative activity against various human cancer cell lines. rsc.orgnih.govmdpi.com
One study identified a particularly active indazole derivative, designated as compound 2f, which demonstrated significant growth inhibitory effects across multiple cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov This compound was shown to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgnih.gov Further investigation revealed that its mechanism involves the dose-dependent promotion of apoptosis, linked to the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.orgnih.gov
In another study, newly synthesized indazol-pyrimidine hybrids were evaluated for their cytotoxic effects. mdpi.com Several of these compounds exhibited potent activity against MCF-7 (breast), A549 (lung), and Caco-2 (colon) cancer cell lines, in some cases exceeding the potency of the reference drug, Staurosporine. mdpi.com For instance, compound 5f was highly effective against all three cell lines, while compound 4b showed exceptional potency against Caco-2 cells, and compound 5h was significantly active against A549 cells. mdpi.com
Table 1: In Vitro Anti-proliferative Activity of Selected Indazole Derivatives
Antimicrobial Spectrum Analysis (In Vitro)
Derivatives of the 2H-indazole scaffold have been investigated for a wide range of antimicrobial properties, demonstrating a spectrum of activity that is highly dependent on their specific structural features. nih.govnih.govresearchgate.net
The antibacterial potential of indazole derivatives has been explored against various pathogenic strains. mdpi.compnrjournal.com A series of N-methyl-3-aryl indazoles showed activity against bacterial strains including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Other studies have reported moderate antibacterial activity for certain derivatives against Staphylococcus aureus and Bacillus subtilis. pnrjournal.com However, the antibacterial effects are not universal across all analogues; for example, a set of 2,3-diphenyl-2H-indazole derivatives were found to be largely inactive against the tested strains of Escherichia coli and Salmonella enterica serovar Typhi. nih.gov This highlights the specificity of the structure-activity relationship in determining antibacterial efficacy.
Table 2: Antibacterial Spectrum of Indazole Derivatives
Indazole derivatives have demonstrated notable in vitro activity against pathogenic fungi, particularly species of Candida. nih.govpnrjournal.com Studies have shown that certain 2,3-diphenyl-2H-indazole derivatives inhibit the growth of Candida albicans and Candida glabrata. nih.govdoaj.org The antifungal activity was determined by measuring the Minimum Inhibitory Concentration (MIC), with some compounds showing activity in the micromolar range. researchgate.net Microwave-assisted synthesis has been employed to create indazole derivatives, with subsequent testing confirming their antifungal potential against Candida albicans. jchr.orgjchr.org
Table 3: Antifungal Activity of Indazole Derivatives
A significant area of research for 2H-indazole derivatives has been their activity against protozoan parasites. nih.govpnrjournal.com Biological evaluations have revealed that many synthesized compounds possess potent antiprotozoal activity, often exceeding that of the reference drug metronidazole. nih.govpnrjournal.comdoaj.org
Extensive testing has been conducted against the intestinal and vaginal pathogens Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmdpi.compnrjournal.com Certain 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have shown particularly high potency. nih.govmdpi.com For example, one compound was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.govdoaj.org
Furthermore, the antiprotozoal spectrum extends to leishmaniasis. A study of 2-benzyl-5-nitroindazoline-3-one derivatives demonstrated in vitro activity against Leishmania amazonensis. nih.gov
Table 4: Antiprotozoal Activity of 2H-Indazole Derivatives
Structure-Activity Relationship (SAR) Studies on the 2H-Indazole Scaffold
The biological efficacy of 2H-indazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core.
SAR studies have provided valuable insights into optimizing the therapeutic potential of the 2H-indazole scaffold.
N2 Position: The substitution at the N2 position is critical for activity. For antiprotozoal efficacy, the presence of a phenyl group at the N2 position has been shown to be important. nih.govresearchgate.net Further modifications to this phenyl ring can significantly enhance potency. Specifically, the introduction of electron-withdrawing groups, such as a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group, at the N2 position resulted in the most active derivatives against protozoa like E. histolytica, G. intestinalis, and T. vaginalis. mdpi.comnih.govresearchgate.net
C3 Position: The introduction of substituents at the C3 position has also been explored. In one study, researchers compared analogues with substituents on the N2-phenyl ring to those with the same substituents on a C3-phenyl ring. nih.gov The results indicated that moving the substituted phenyl group from N2 to C3 generally led to either equal or, in most cases, lower antiprotozoal activity. nih.gov This suggests that for this specific activity, the N2 position is a more favorable site for substitution than the C3 position.
Role of Electronegative (Chloro), Electron-Donating (Methoxy), and Alkyl (Methyl) Groups in Modulating Activity
The biological activity of 2H-indazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The specific combination of an electronegative chloro group at the 3-position, an electron-donating methoxy (B1213986) group at the 6-position, and a small alkyl methyl group at the 2-position in this compound suggests a finely tuned electronic and steric profile that can be critical for target engagement.
Electron-Donating (Methoxy) Group: The methoxy group is an electron-donating substituent that can impact a molecule's metabolic stability, solubility, and receptor affinity. In a series of indazole arylsulfonamides developed as CCR4 antagonists, methoxy or hydroxyl groups were found to be among the more potent substituents at the C4 position of the indazole ring acs.org. Another study on indazole–pyrimidine-based derivatives as VEGFR-2 inhibitors revealed that compounds with a methoxy group exhibited better potency compared to those with alkyl or halogen substituents nih.gov. For the 6-position of the indazole ring, SAR studies have indicated that only small groups are well-tolerated, with C6 analogues being preferred in some cases acs.org. The 6-methoxy group in the parent compound, therefore, is likely to enhance potency and may be involved in forming key hydrogen bonds or other favorable interactions within the target protein.
Alkyl (Methyl) Group: The N-alkylation of the indazole ring is a critical determinant of its biological activity, with the N2-substituted isomers often displaying distinct pharmacological profiles from their N1 counterparts. The 2-methyl group serves to fix the tautomeric form to the 2H-indazole, preventing isomerization. This rigidification can be crucial for maintaining the optimal geometry for receptor binding. Furthermore, the addition of a methyl group to the indazole phenyl ring in a series of 1H-indazole-3-carboxamide derivatives led to a significant increase in activity against human GSK-3 nih.gov. The small, lipophilic nature of the methyl group at the N2 position can contribute to favorable van der Waals interactions within a hydrophobic pocket of the target protein, thereby enhancing binding affinity.
The interplay of these three groups—the electronegative chloro, the electron-donating methoxy, and the stabilizing methyl group—creates a unique chemical entity. The specific substitution pattern of this compound suggests a molecule designed to balance electronic properties, steric interactions, and metabolic stability to achieve a desired biological effect.
Exploration of Ligand Efficiency and Potency Relationships
In drug discovery, potency is a critical measure of a compound's activity. However, simply increasing potency by adding functional groups can lead to larger, more lipophilic molecules with undesirable pharmacokinetic properties. Ligand efficiency (LE) is a metric used to assess the binding energy of a compound per non-hydrogen atom. It provides a way to evaluate the quality of a compound's interaction with its target, favoring smaller molecules that bind efficiently.
The concept of ligand efficiency is particularly relevant when optimizing hit compounds from screening campaigns. A high LE value indicates that a molecule is making very effective contacts with its target. A review of 1H-indazole-based derivatives designed as inhibitors for Fibroblast growth factor receptors (FGFRs) kinases demonstrated excellent ligand efficiencies, ranging from 0.30 to 0.48 nih.gov. The most active inhibitor in this series had IC50 values in the low micromolar range against FGFR1-3 nih.gov. This exemplifies how the indazole scaffold can serve as a highly efficient core for generating potent inhibitors.
The relationship between potency and ligand efficiency is a key consideration during lead optimization. As a lead molecule is elaborated with additional chemical groups to increase potency, the LE often decreases. The challenge for medicinal chemists is to enhance potency while maintaining or only marginally decreasing the ligand efficiency. By focusing on optimizing the interactions of existing atoms or making small, highly effective modifications, it is possible to improve potency without a significant "molecular weight penalty." The SAR of this compound analogues would ideally focus on modifications that enhance potency while preserving a high ligand efficiency, leading to more drug-like candidates.
Table 1: Ligand Efficiency of Representative Indazole-Based Inhibitors
| Compound Class | Target | Potency (IC50) | Ligand Efficiency (LE) |
|---|---|---|---|
| 1H-Indazole Derivative | FGFR1 | 2.0 µM | 0.30 - 0.48 |
| 1H-Indazole Derivative | FGFR2 | 0.8 µM | 0.30 - 0.48 |
| 1H-Indazole Derivative | FGFR3 | 4.5 µM | 0.30 - 0.48 |
Emerging Biological Targets and Novel Activities for 2H-Indazole Derivatives
The versatile nature of the 2H-indazole scaffold has led to its exploration against a growing number of biological targets, moving beyond traditional areas of investigation. A significant focus of current research is on the development of indazole derivatives as protein kinase inhibitors for the treatment of cancer nih.govresearchgate.netrsc.org.
Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers. 2H-indazole derivatives have shown promise as inhibitors of several important kinases. For example, novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been developed as selective inhibitors of CRAF, a kinase involved in the MAPK signaling pathway nih.gov.
Other emerging kinase targets for indazole-based compounds include:
Fibroblast Growth Factor Receptors (FGFRs): These are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers. 1H-indazole derivatives have been identified as potent inhibitors of FGFRs nih.gov.
Aurora Kinases (AURKs): These are serine/threonine kinases that are key regulators of cell division. Their overexpression is common in many tumors, making them attractive therapeutic targets nih.gov.
Drug-Resistant Epidermal Growth Factor Receptor (EGFR): The emergence of resistance to EGFR inhibitors is a major clinical challenge in the treatment of non-small cell lung cancer. Indazole-based covalent inhibitors are being developed to target drug-resistant EGFR mutants acs.org.
Beyond the realm of kinase inhibition, the 2H-indazole core is being investigated for other novel activities. For instance, indazole arylsulfonamides have been synthesized and evaluated as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4), a target for inflammatory diseases and cancer acs.org. Additionally, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in the function of mast cells and represents a therapeutic target for inflammatory and autoimmune disorders nih.gov.
The continued exploration of the chemical space around the 2H-indazole nucleus is likely to uncover further novel biological targets and lead to the development of new therapeutic agents for a variety of diseases.
Computational Chemistry and Molecular Modeling Investigations of 3 Chloro 6 Methoxy 2 Methyl 2h Indazole
Quantitative Structure-Activity Relationship (QSAR) Analysis
Identification of Key Structural and Physicochemical Descriptors Influencing Activity
It is important to note that while computational studies exist for the broader class of indazole derivatives, the strict focus on "3-Chloro-6-methoxy-2-methyl-2H-indazole" as per the instructions means that information on related but distinct compounds cannot be substituted.
Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules. While specific MD simulation data for this compound is not extensively available in the provided search results, the principles of MD can be applied to understand its behavior. MD simulations would allow for the analysis of the compound's conformational flexibility, the stability of its various forms, and its interactions with biological macromolecules. For instance, in drug design, MD simulations can predict how a ligand like this compound binds to a protein target, providing information on the stability of the ligand-protein complex over time. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics from these simulations, indicating the stability of the ligand within a binding site. nih.gov
For related heterocyclic compounds, MD simulations have been used to validate docking studies by showing that the ligand remains stable in the receptor's binding site throughout the simulation. nih.gov This type of analysis would be invaluable for assessing the potential of this compound as a biologically active agent.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for calculating various molecular properties of chemical compounds.
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are fundamental to understanding its reactivity. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller HOMO-LUMO gap generally suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. irjweb.comwikipedia.org
The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energies of these frontier orbitals are crucial for predicting how a molecule will interact with other species. For instance, a molecule with a high-energy HOMO is a good electron donor, while one with a low-energy LUMO is a good electron acceptor.
DFT calculations at the B3LYP/6-311++G(d,p) level of theory are commonly used to determine these properties. scienceopen.com For a related compound, the calculated HOMO-LUMO energy gap was found to be 4.069 eV, indicating a certain level of stability. scienceopen.com Such calculations for this compound would provide valuable data on its electronic characteristics.
Table 1: Representative Quantum Chemical Descriptors Calculated using DFT
| Parameter | Description | Typical Calculated Value (for a related molecule) scienceopen.com |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.270 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.201 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.069 eV |
| Ionization Potential (IP) | -EHOMO | 6.270 eV |
| Electron Affinity (EA) | -ELUMO | 2.201 eV |
| Electronegativity (χ) | (IP + EA) / 2 | 4.236 eV |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.035 eV |
| Chemical Softness (S) | 1 / (2η) | 0.246 eV |
This table presents data for a representative molecule to illustrate the types of parameters obtained from DFT calculations. The values are not specific to this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. scienceopen.com It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). nih.gov Green areas indicate neutral potential. nih.gov
MEP analysis can identify the most likely sites for chemical reactions. nih.gov For example, in a molecule with electronegative atoms like oxygen or nitrogen, these areas often show a negative electrostatic potential, making them potential sites for interaction with electrophiles. scienceopen.comresearchgate.net Conversely, regions with hydrogen atoms often exhibit a positive potential. scienceopen.com For this compound, MEP analysis would reveal the reactive sites, guiding further chemical modifications and studies of its interaction with biological targets.
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of 2H-indazoles. These calculations can help to understand the regioselectivity of a reaction and identify the rate-determining steps. rsc.org For instance, mechanistic studies on the copper-catalyzed synthesis of 2-substituted-2H-indazoles have used DFT to explain the observed regioselectivity. rsc.org
Various synthetic routes to 2H-indazoles have been developed, including copper-catalyzed, palladium-catalyzed, and rhodium-catalyzed reactions. nih.govcapes.gov.brorganic-chemistry.org DFT calculations can model the transition states and intermediates of these reactions, providing insights that are difficult to obtain through experimental means alone. For example, in an iodine-mediated synthesis of 2H-indazoles, DFT calculations revealed a radical chain mechanism. nih.gov Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions and the design of more efficient synthetic pathways.
In Silico ADMET Prediction for Early-Stage Pharmaceutical Relevance
In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical component of modern drug discovery. These computational models assess the pharmacokinetic and pharmacodynamic properties of a compound in the early stages of development, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. nih.govnih.gov
ADMET prediction tools can evaluate various parameters, including oral bioavailability, blood-brain barrier penetration, and potential for toxicity. nih.gov While specific ADMET data for this compound is not available in the search results, such predictions would be essential for evaluating its pharmaceutical potential. These studies help in prioritizing compounds for further experimental testing and can guide structural modifications to improve their ADMET profiles. nih.gov
Future Directions and Translational Perspectives for 3 Chloro 6 Methoxy 2 Methyl 2h Indazole Research
Rational Design of Novel 2H-Indazole Analogues with Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
The rational design of novel 2H-indazole analogues is a critical step towards optimizing the therapeutic potential of the lead compound, 3-Chloro-6-methoxy-2-methyl-2H-indazole. This process involves a deep understanding of its structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved characteristics. dundee.ac.uknih.gov
Key strategies in the rational design of these analogues include:
Structural Optimization: Based on the activity of initial compounds, structural modifications can be made to enhance potency and selectivity. For instance, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, the optimization of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives led to compounds with nanomolar inhibitory activity. bohrium.comnih.govtandfonline.com Introducing different substituents on the indazole ring can significantly impact biological activity. nih.gov
Target-Specific Modifications: By understanding the binding site of the target protein, analogues can be designed to form more stable and specific interactions. For example, the indazole structure has been identified as a key hinge-binder for certain kinases, and modifications can be tailored to enhance this interaction. tandfonline.com
Improving Pharmacokinetic Properties: The design process also focuses on enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they are suitable for clinical use. researchgate.net
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While the 2H-indazole scaffold is known for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, there remains a vast, underexplored landscape of potential biological targets and mechanistic pathways. nih.govresearchgate.net Future research should focus on identifying novel therapeutic applications for this compound and its derivatives.
Areas for exploration include:
Broad Spectrum Screening: High-throughput screening of 2H-indazole libraries against a wide range of biological targets can uncover unexpected activities. nih.gov This approach has been successful in identifying indazole derivatives with potent antiprotozoal activity. nih.govresearchgate.net
Mechanism of Action Studies: For any identified activity, detailed mechanistic studies are crucial to understand how the compound exerts its effect. This includes identifying the specific molecular targets and the signaling pathways involved. nih.gov
Repurposing and Combination Therapies: Investigating the potential of these compounds for new therapeutic indications (drug repurposing) or in combination with existing drugs could lead to more effective treatment strategies.
Development of Advanced and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is paramount for the efficient and environmentally friendly production of this compound and its analogues. Traditional methods, such as the Cadogan cyclization, often require harsh conditions. nih.gov Modern synthetic strategies aim to overcome these limitations.
Recent developments in the synthesis of 2H-indazoles include:
Catalytic Systems: The use of transition-metal catalysts, such as copper and palladium, has enabled the development of more efficient and milder synthetic routes. nih.govresearchgate.netorganic-chemistry.org Copper-catalyzed one-pot, three-component reactions have shown high tolerance for various functional groups. organic-chemistry.org
Green Chemistry Approaches: The development of sustainable methods using greener solvents and catalysts is a key focus. nih.gov For example, copper oxide nanoparticles supported on activated carbon have been used as an efficient heterogeneous nanocatalyst in green solvents. nih.gov
C-H Functionalization: Late-stage functionalization of the 2H-indazole core via C-H activation is an efficient way to create diverse derivatives without the need for pre-functionalized starting materials. researchgate.netrsc.org
Integration of Computational and Experimental Approaches for Accelerated Drug Discovery
The synergy between computational and experimental methods has revolutionized the drug discovery process, making it more rational and efficient. jddhs.com For this compound, this integrated approach can significantly accelerate the identification and optimization of new therapeutic agents.
Key aspects of this integration include:
Virtual Screening and Molecular Docking: Computational techniques like molecular docking can be used to screen large libraries of virtual compounds against a specific biological target, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. rsc.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structure of the 2H-indazole analogues with their biological activity, providing valuable insights for the design of more potent compounds. nih.gov
Molecular Dynamics Simulations: These simulations can provide a dynamic view of the ligand-receptor interactions, helping to understand the stability of the complex and the role of specific residues in binding. nih.gov The integration of experimental data from techniques like X-ray crystallography and NMR with computational simulations can provide a comprehensive understanding of the binding mode. researchgate.net
Potential as Molecular Probes for Investigating Biological Processes
Beyond their therapeutic potential, 2H-indazole derivatives can serve as valuable molecular probes for studying biological systems. Their ability to interact with specific biological targets allows them to be used to elucidate the function of these targets and the pathways they regulate.
Applications as molecular probes include:
Target Identification and Validation: Specific and potent 2H-indazole inhibitors can be used to probe the function of a particular enzyme or receptor in cellular or in vivo models.
Imaging and Diagnostics: By incorporating fluorescent tags or other reporter groups, 2H-indazole derivatives can be developed into imaging agents to visualize the distribution and activity of their biological targets in living systems.
Chemical Biology Tools: These compounds can be employed to selectively perturb biological pathways, providing insights into complex cellular processes.
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-6-methoxy-2-methyl-2H-indazole?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. For example, chloroacetyl chloride can be used to introduce reactive intermediates via nucleophilic substitution (e.g., refluxing with ethanol), followed by cyclization to form the indazole core . Alternative routes may employ acetic acid reflux with sodium acetate to facilitate condensation and cyclization, as demonstrated in analogous indazole syntheses . Key intermediates are characterized using IR (e.g., NH and C=O stretching bands) and ¹H-NMR (e.g., singlet signals for NH groups) .
Q. How is this compound characterized structurally?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3450 cm⁻¹, C=O at ~1630 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons, methyl groups) .
- X-ray Crystallography : Determines crystal packing and bond angles, as seen in related indazole derivatives (monoclinic systems with specific lattice parameters) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood. Avoid inhalation, skin contact, and ingestion. Store in a cool, dry place away from oxidizing agents. For spills, neutralize with inert adsorbents and dispose of as hazardous waste. Environmental precautions include preventing aquatic release due to potential toxicity to marine organisms .
Q. What preliminary pharmacological screening approaches are used for indazole derivatives?
- Methodological Answer : Initial screens assess in vitro activity against target proteins (e.g., kinases, receptors) via enzymatic assays. For example, indazoles are tested for AMPA receptor antagonism or CDK inhibition using cell-free assays with fluorescence/colorimetric readouts . Dose-response curves (IC₅₀ values) and selectivity profiles against related targets are prioritized .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, catalyst). For instance, using sodium acetate in acetic acid under reflux improves cyclization efficiency . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) enhances purity. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize analogs with variations in the methoxy, chloro, or methyl groups. Test analogs in functional assays (e.g., receptor binding, cytotoxicity). For example, replacing the methoxy group with nitro or amino substituents can alter pharmacokinetic properties, as observed in related indazole-based kinase inhibitors . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like mGluR5 or CDK .
Q. How are impurities and degradation products identified during synthesis?
- Methodological Answer : Use HPLC-MS or LC-UV to detect byproducts. Reference standards for known impurities (e.g., EP-grade benzodiazepine analogs) aid identification . Stability studies under stress conditions (heat, light, pH extremes) reveal degradation pathways, guiding formulation strategies .
Q. What challenges arise in analyzing this compound’s stability in biological matrices?
- Methodological Answer : Matrix effects (e.g., plasma proteins) can interfere with LC-MS/MS quantification. Use stable isotope-labeled internal standards (SIL-IS) to improve accuracy. Validate methods per ICH guidelines for sensitivity (LOQ < 10 ng/mL) and recovery (>85%) .
Q. How is computational modeling applied to predict its metabolic fate?
- Methodological Answer : Tools like Schrödinger’s MetabSite predict metabolic hotspots (e.g., demethylation at methoxy groups). MD simulations (AMBER/CHARMM force fields) assess interactions with cytochrome P450 enzymes. Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Q. What advanced analytical techniques resolve spectral overlaps in characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
